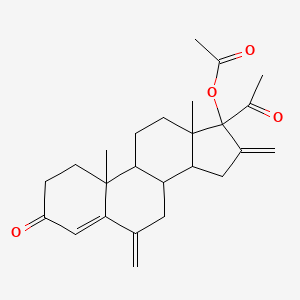

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione involves several steps:

Starting Material: The synthesis begins with 16,17α-epoxyprogesterone.

Addition Reaction: The epoxy group reacts with hydrogen bromide.

Catalytic Hydrogenation: This step removes the bromine at the 16-position.

Acetylation: The 3-keto and 17α-hydroxy groups are acetylated, forming double bonds at the 3 and 5 positions.

Hydrolysis: This step removes the acetyl group at the 3-position, restoring the 3-keto group and the 4-ene double bond.

Etherification and Formylation: The 3-position is etherified using triethyl orthoformate, and the 6-position is formylated using dimethylformamide.

Reduction and Hydrolysis: The final steps involve reduction and hydrolysis to form the 6-methylene group.

Chemical Reactions Analysis

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and keto groups.

Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents: Reagents such as hydrogen bromide, dimethylformamide, and triethyl orthoformate are commonly used.

Major Products: The major products formed include various derivatives of the original compound, depending on the reaction conditions.

Scientific Research Applications

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione has several scientific research applications:

Chemistry: It is used as a starting material for synthesizing other steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: It is used in veterinary medicine to promote growth and improve feed efficiency in livestock.

Industry: The compound is used in the production of various steroidal drugs and hormones.

Mechanism of Action

The compound exerts its effects by binding to progesterone receptors in the body. This binding induces maturation and secretory activity of the uterine endothelium and suppresses ovulation . The molecular targets include progesterone receptors, and the pathways involved are related to hormone regulation and reproductive processes .

Comparison with Similar Compounds

17alpha-Acetoxy-6,16-di-Methylene-pregn-4-en-3,20-dione is unique due to its specific structure and functional groups. Similar compounds include:

Medroxyprogesterone Acetate: Another synthetic progestin used in medicine.

Megestrol Acetate: Used for similar purposes in veterinary medicine.

6,16-Dimethylene Progesterone Acetate: A close analog with similar properties.

This compound stands out due to its specific applications in veterinary medicine and its unique synthetic pathway.

Properties

IUPAC Name |

(17-acetyl-10,13-dimethyl-6,16-dimethylidene-3-oxo-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h13,19-20,22H,1-2,7-12H2,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFDQNDYQVFWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)